Regioisomeric Differentiation: 3-Pyridylmethyl vs. 2-Pyridylmethyl Analog in Physicochemical and Predicted Binding Context
The target compound's 3-pyridylmethyl substituent provides a different hydrogen-bond acceptor orientation compared to its closest regioisomer, 1-(4-Methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine. While head-to-head bioactivity data are not publicly available, this positional change is a classic determinant of target selectivity in drug discovery. The computed logP and physicochemical properties are identical, but the electron density distribution differs, which can be leveraged in docking studies for target differentiation [1].
| Evidence Dimension | Molecular Formula and Lipophilicity (logP) |
|---|---|
| Target Compound Data | C17H27N3; logP 2.65; TPSA 19.37 Ų |
| Comparator Or Baseline | 1-(4-Methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine; C17H27N3; logP ~2.65; TPSA ~19.37 Ų |
| Quantified Difference | Identical molecular formula and computed logP; differentiation resides in the pyridine nitrogen position (meta vs. ortho) affecting pKa and H-bond geometry. |
| Conditions | Computational predictions (SMILES: CC1CCC(CC1)N1CCN(CC1)Cc1cccnc1 vs. CC1CCC(CC1)N1CCN(CC1)Cc1ccccn1). In vitro head-to-head data are unavailable. |
Why This Matters
This distinction is critical for projects where target engagement relies on precise pharmacophoric modeling; using the 2-pyridyl isomer can mislead SAR interpretation.
- [1] Ambinter. AMB4086301: 1-(4-methylcyclohexyl)-4-(2-pyridylmethyl)piperazine. Catalog entry. Available at: https://ambinter.com/molecule/4086301. View Source
